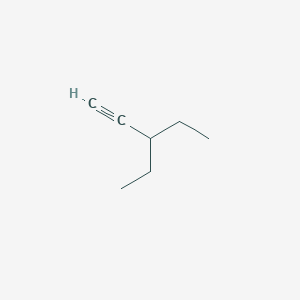
1-Pentyne, 3-ethyl-
Übersicht
Beschreibung
1-Pentyne, 3-ethyl- is an organic compound with the molecular formula C7H12 It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentyne, 3-ethyl- can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in liquid ammonia (NH3) to eliminate two equivalents of hydrogen halide, resulting in the formation of the alkyne .
Industrial Production Methods: In an industrial setting, the production of 1-Pentyne, 3-ethyl- may involve the catalytic dehydrogenation of alkenes or the use of acetylene derivatives. These methods often require specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentyne, 3-ethyl- undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) converts the alkyne into an alkane.
Halogenation: The addition of halogens (e.g., Br2, Cl2) across the triple bond forms dihaloalkanes.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) results in the formation of haloalkenes or haloalkanes.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can cleave the triple bond, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Hydrogenation: H2, Pd/C catalyst, room temperature.
Halogenation: Br2 or Cl2, inert solvent (e.g., CCl4), room temperature.
Hydrohalogenation: HCl or HBr, room temperature.
Oxidation: KMnO4, acidic or basic medium, elevated temperature.
Major Products:
Hydrogenation: 3-ethylpentane.
Halogenation: 3,3-dibromo-1-pentene or 3,3-dichloro-1-pentene.
Hydrohalogenation: 3-chloro-1-pentene or 3-bromo-1-pentene.
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Pentyne, 3-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through various addition and substitution reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes, providing insights into enzyme specificity and mechanism.
Medicine: Research into potential pharmaceutical applications, such as the development of alkyne-based drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Pentyne, 3-ethyl- exerts its effects depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the alkyne interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the carbon-carbon triple bond. In halogenation reactions, the alkyne undergoes electrophilic addition, where the halogen molecule adds across the triple bond, forming a dihaloalkane.
Vergleich Mit ähnlichen Verbindungen
1-Pentyne: A simpler alkyne with the molecular formula C5H8, lacking the ethyl substituent.
3-Hexyne: An alkyne with a similar structure but with an additional carbon atom in the chain.
3-Methyl-1-pentyne: An alkyne with a methyl group attached to the third carbon instead of an ethyl group.
Uniqueness: 1-Pentyne, 3-ethyl- is unique due to the presence of the ethyl group at the third carbon, which influences its reactivity and physical properties compared to other alkynes. This structural variation can lead to different reaction pathways and products, making it a valuable compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
3-ethylpent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-7(5-2)6-3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWGXWSBPXLXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334158 | |
| Record name | 1-Pentyne, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21020-26-8 | |
| Record name | 3-Ethyl-1-pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21020-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentyne, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride](/img/structure/B1654011.png)
![Ethyl 2-[2-(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B1654012.png)
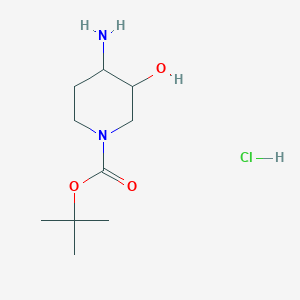
![tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1654014.png)

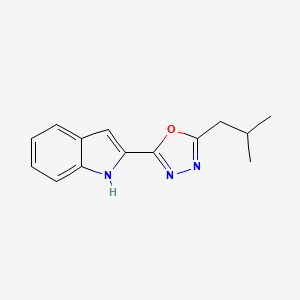
![2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1654023.png)
![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol](/img/structure/B1654025.png)
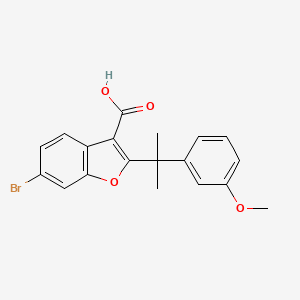
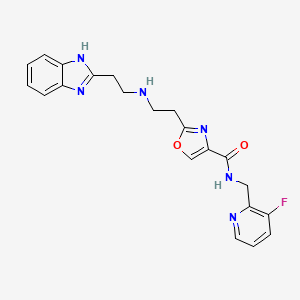
![8-[3-(2-Methoxyphenyl)propanoyl]-2-methyl-N-phenyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654028.png)
![N,N-dimethyl-3-{4-[(1-tetrahydro-2H-pyran-4-yl-4-piperidyl)methyl]phenyl}propanamide](/img/structure/B1654030.png)
![2-Ethoxy-1-(4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-ethanone](/img/structure/B1654032.png)
![{3-[2-(2-fluorophenoxy)ethyl]-1-pyrrolidinyl}(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B1654033.png)
